2-Methyl-3-(4-nitrophenoxy)pyridine
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Overview
Description
2-Methyl-3-(4-nitrophenoxy)pyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a 4-nitrophenoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenoxy)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the nitration of 2-methylpyridine with nitric acid in the presence of sulfuric acid can yield the desired nitropyridine compound . Another method involves the reaction of 2-methyl-3-hydroxypyridine with 4-nitrophenol under appropriate conditions to form the 4-nitrophenoxy derivative .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can produce 2-methylated pyridines efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like ammonia and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylamino derivatives.
Scientific Research Applications
2-Methyl-3-(4-nitrophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenoxy)pyridine: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-nitropyridine: Similar structure but lacks the phenoxy group at the 3-position.
4-Methyl-3-(4-nitrophenoxy)pyridine 1-oxide: Contains an additional oxide group.
Uniqueness
2-Methyl-3-(4-nitrophenoxy)pyridine is unique due to the presence of both the methyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methyl-3-(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(3-2-8-13-9)17-11-6-4-10(5-7-11)14(15)16/h2-8H,1H3 |
InChI Key |
FIZCWDFHYGZNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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